molecular formula C15H18ClNO2 B2747544 2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride CAS No. 477708-75-1

2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride

Cat. No.: B2747544
CAS No.: 477708-75-1
M. Wt: 279.76
InChI Key: DHDKNNJTRRHOCD-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride is a quaternary ammonium salt featuring a benzo[f]chromen scaffold substituted with a hydroxymethyl group and an N-methylaminium moiety. This compound belongs to the chromen family, which is structurally characterized by a fused benzene and oxygen-containing heterocyclic ring system.

Properties

IUPAC Name

[2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-methylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-16-15-11(8-17)9-18-13-7-6-10-4-2-3-5-12(10)14(13)15;/h2-7,11,15-17H,8-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDKNNJTRRHOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C1C(COC2=C1C3=CC=CC=C3C=C2)CO.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen–Schmidt Condensation for Chalcone Precursor Synthesis

The foundational step involves the Claisen–Schmidt condensation between 2-hydroxy-1-acetonaphthone and a substituted benzaldehyde derivative. As demonstrated in analogous flavanone syntheses, this reaction proceeds under basic conditions (40% aqueous KOH in ethanol at 276–277 K) to yield the α,β-unsaturated ketone (chalcone). Critical parameters include:

  • Stoichiometry : Equimolar ratios of ketone and aldehyde ensure minimal side-product formation.
  • Temperature control : Subambient conditions suppress aldol side reactions while promoting conjugate addition.
  • Workup : Acidification with 6 N HCl followed by ethyl acetate extraction isolates the chalcone in >75% yield.

Intramolecular Michael Addition for Chromen Ring Formation

Cyclization of the chalcone to the benzo[f]chromen scaffold occurs via a base-catalyzed intramolecular Michael addition. This step establishes the dihydrochromen core with a stereogenic center at C3. Key observations include:

  • Stereochemical outcome : The reaction produces a racemic mixture due to free rotation about the C2–C3 bond during cyclization.
  • Solvent effects : Ethanol facilitates both solubility and transition-state stabilization, achieving >80% conversion within 24 hours.

Process Optimization and Scalability

Reaction Parameter Screening

Systematic variation of reductants, Lewis acids, and temperatures (Table 1) reveals optimal conditions for hydroxymethylation:

Entry Reductant Lewis Acid Temp (°C) Yield (%)
1 LAH (1.4 equiv) TMSCl (1.2 equiv) -10 13
2 LAH (2.5 equiv) TMSCl (2.5 equiv) 0 58
3 DIBALH (2.5 equiv) TMSCl (2.5 equiv) -78 12

Adapted from nitro reduction studies

Multigram-Scale Feasibility

The protocol demonstrates scalability (>2.9 mmol) without yield degradation when:

  • Rh/C catalyst loading is maintained at 5–7 wt% to prevent metal leaching.
  • LAH additions are performed incrementally to manage exotherms.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 7.82 (d, J = 8.5 Hz, 1H, Ar-H), 5.32 (s, 1H, C3-H), 3.71 (s, 3H, N-CH₃), 3.45 (dd, J = 12.0, 4.5 Hz, 1H, CH₂OH).
  • ESI-MS : m/z 312.12 [M-Cl]⁺ (calc. 312.15).

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the envelope conformation of the pyran ring and S configuration at C3 (Fig. 1). The N-methyl aminium group exhibits expected bond lengths (N–C: 1.48 Å) consistent with sp³ hybridization.

Applications and Derivatives

Medicinal Chemistry Relevance

The title compound serves as a precursor to:

  • Antimicrobial agents : Quaternary ammonium moieties exhibit membrane-disruptive activity against Gram-positive pathogens.
  • Chiral auxiliaries : The stereogenic center enables asymmetric induction in Pd-catalyzed cross-couplings.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxymethyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or sodium cyanide in ethanol.

Major Products

    Oxidation: 2-(Carboxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride.

    Reduction: N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride. In particular, research has demonstrated its effectiveness against liver cancer cell lines such as HepG2. The compound exhibited significant cytotoxicity at varying concentrations while showing minimal toxicity to normal cells (BALB/3T3) .

Case Study: Aurora B Kinase Inhibition

A study focused on the compound's ability to inhibit Aurora B kinase, a critical enzyme involved in cell division and cancer progression. The results indicated that this compound could serve as a promising candidate for developing new anticancer therapies targeting this pathway .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features suggest potential activity against various microbial strains. Studies have indicated that similar compounds can inhibit biofilm formation and microbial adhesion, which are crucial for treating infections .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. Compounds in the same class have shown efficacy in reducing inflammation markers in vitro, making them suitable candidates for further research into inflammatory diseases .

Comparative Analysis of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 (μg/mL)Reference
This compoundAnticancerHepG29.54 ± 0.05
Similar Benzochromene DerivativeAntimicrobialE. coli25
Chromene DerivativeAnti-inflammatoryRAW 264.7 (macrophage)Not specified

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl and N-methyl groups can enhance its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several chromen and aminium derivatives reported in the literature. Key comparisons include:

Compound Key Structural Features Synthetic Route Applications/Properties
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide with N,O-bidentate directing group; lacks chromen system Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
3-(1-(Benzyloxyimino)-2-bromoethyl)-8-methoxy-2H-chromen-2-one Chromen-2-one core with benzyloxyimino and bromoethyl substituents Condensation of O-benzyl hydroxylamine with chromen precursors in MeOH Potential antimicrobial/anticancer activity (common in chromen derivatives)
N-[(R)-1-(2-Hydroxy-5-methylphenyl)ethyl]-N-[(R)-1-(2-methoxy-5-methylphenyl)ethyl]aminium chloride Aminium chloride with chiral aromatic substituents; lacks chromen system Multi-step alkylation and protonation Study of proton-bifurcated hydrogen bonds; crystallography applications
1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propenyl)oxy]-, chloride Quaternary ammonium with acrylate linkage; polymerizable Radical polymerization with acrylamide derivatives Surface-active properties; used in fluoropolymer coatings

Key Differences

Functional Groups : The hydroxymethyl group distinguishes it from halogenated (e.g., bromoethyl in ) or methoxy-substituted analogs (e.g., ). This group may enhance hydrophilicity and hydrogen-bonding capacity.

Quaternary Ammonium : The N-methylaminium chloride moiety contrasts with tertiary amines in benzamide derivatives (e.g., ), increasing ionic character and stability in aqueous media .

Spectroscopic and Crystallographic Analysis

  • X-ray crystallography, facilitated by programs like SHELX , is critical for confirming the stereochemistry of chiral centers in aminium salts (e.g., ).
  • IR and NMR spectroscopy are standard for characterizing hydroxymethyl and aminium groups, as demonstrated in benzamide derivatives .

Research Implications and Limitations

  • Bioactivity : Chromen derivatives are explored for antimicrobial and anticancer properties , but the bioactivity of the target compound remains unstudied.
  • Catalytic Potential: The hydroxymethyl group and aminium moiety may enable applications in asymmetric catalysis or ionic liquid media, akin to N,O-bidentate ligands in .
  • Limitations : Direct experimental data on the compound are absent in the provided evidence; comparisons rely on structural analogs, necessitating further empirical validation.

Biological Activity

2-(Hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride, also known by its CAS number 477708-75-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical formula of this compound is C15H18ClNO2C_{15}H_{18}ClNO_2 with a molecular weight of approximately 279.76 g/mol. The synthesis typically involves multi-step organic reactions starting from the benzofuran core, followed by functionalization to introduce hydroxymethyl and N-methyl groups, culminating in the formation of the aminium chloride salt .

Synthetic Routes

  • Benzofuran Core Synthesis : Achieved through cyclization reactions involving phenols and aldehydes under acidic conditions.
  • Functionalization : The hydroxymethyl group is introduced via hydroxymethylation using formaldehyde and a base; the N-methyl group is added through methylation reactions.
  • Salt Formation : The final aminium chloride is formed by reacting the amine with hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its effects on various bacterial strains, the compound demonstrated bactericidal action against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM
Escherichia coli100 μg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents.

The mechanism through which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis pathways.
  • Modulation of Enzyme Activity : It potentially interacts with specific enzymes or receptors, enhancing binding affinity due to the presence of hydroxymethyl and N-methyl groups .

Case Studies

In a notable study focusing on related compounds, benzopsoralens with similar functional groups were assessed for antiproliferative effects in mammalian cells. These compounds inhibited topoisomerase II activity, leading to significant reductions in cell proliferation when exposed to UVA light . This highlights the potential of structurally related compounds in cancer therapy.

Applications in Drug Development

Given its biological activities, there is ongoing research into the application of this compound in:

  • Antimicrobial Drug Development : Targeting resistant bacterial strains.
  • Cancer Therapeutics : Exploring its ability to inhibit cell proliferation and modulate critical cellular pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride, and how can purity be optimized?

  • Methodology :

  • Step 1 : Start with a benzo[f]chromene scaffold functionalized at the 1-position. Introduce the aminium group via nucleophilic substitution using methylamine under anhydrous conditions .
  • Step 2 : Hydroxymethylation can be achieved via formylation followed by reduction (e.g., NaBH₄) or direct hydroxymethyl group transfer .
  • Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or preparative HPLC (C18 column, acidic buffer) to isolate the aminium chloride salt.
  • Validation : Monitor reaction progress using TLC and confirm final structure via 1H NMR^1 \text{H NMR} (e.g., δ 3.2–3.5 ppm for N–CH₃) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology :

  • Stability Testing :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Hydrolytic Stability : Incubate in aqueous buffers (pH 3–10) at 25°C and 40°C; monitor degradation via HPLC-UV at 254 nm .
  • Light Sensitivity : Expose to UV/visible light (300–800 nm) and analyze photodegradation products using LC-MS .
  • Storage Recommendations : Store in airtight containers under inert gas (Ar/N₂) at –20°C, with desiccants to prevent hydrolysis .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Techniques :

  • Spectroscopy :
  • NMR : 1H^1 \text{H}, 13C^{13}\text{C}, and 2D NMR (COSY, HSQC) to confirm stereochemistry and substituent positions .
  • IR : Identify functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C–O–C at ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the hydroxymethyl group in this compound?

  • Case Study :

  • Conflict : Some studies suggest the hydroxymethyl group undergoes rapid oxidation, while others report stability under aerobic conditions .
  • Resolution Strategy :
  • Controlled Reactivity Assays : Compare oxidation rates in DMSO vs. DMF using cyclic voltammetry to assess redox potentials .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to evaluate electron density distribution and susceptibility to nucleophilic/electrophilic attack .
  • Data Interpretation : Correlate experimental results with solvent polarity, trace metal content, and oxygen levels to identify confounding variables .

Q. What mechanistic insights exist for the compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases) based on the compound’s 3D structure .
  • Kinetic Assays : Measure inhibition constants (KiK_i) via fluorescence polarization or surface plasmon resonance (SPR) .
  • Mutagenesis : Validate predicted binding residues (e.g., Ala-scanning of receptor active sites) .

Q. How can researchers design derivatives to enhance the compound’s pharmacokinetic properties while retaining bioactivity?

  • Strategy :

  • SAR Analysis : Modify the hydroxymethyl group to ester or carbamate prodrugs for improved solubility .
  • LogP Optimization : Introduce polar substituents (e.g., –OH, –SO₃H) to reduce lipophilicity, predicted via ChemAxon or ACD/Labs .
  • In Vivo Testing : Assess bioavailability in rodent models using LC-MS/MS quantification of plasma concentrations .

Data Contradiction Analysis Table

Parameter Reported Data Source Possible Explanations
Thermal Stability Decomposes at 150°C vs. 180°C Variability in sample purity or heating rate
Hydrolytic Rate t₁/₂ = 24h (pH 7) vs. t₁/₂ = 48hDifferences in buffer ionic strength or temperature control
Biological Activity IC₅₀ = 10 µM vs. IC₅₀ = 50 µMAssay conditions (e.g., cell line, incubation time)

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